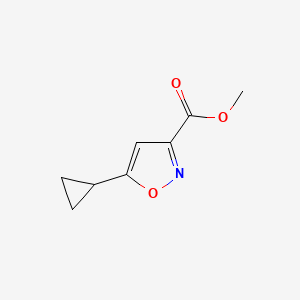

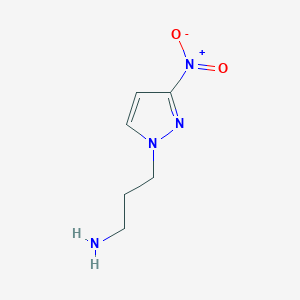

![molecular formula C20H19N3O5S B2354195 ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921166-69-0](/img/structure/B2354195.png)

ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar benzamide-based compounds has been described in the literature . For instance, benzamide-based 5-aminopyrazoles were prepared through a reaction of benzoyl isothiocyanate with malononitrile in KOH−EtOH followed by alkylation with alkyl halides and then a reaction with hydrazine .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by mass spectroscopy, 1H nuclear magnetic resonance (1H NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis .Chemical Reactions Analysis

In the synthesis of similar compounds, benzoyl isothiocyanate reacted with ethyl cyanoacetate in KOH EtOH followed by alkylation with methyl iodide at room temperature and then a reaction with hydrazine .Wissenschaftliche Forschungsanwendungen

-

Anti-Gastric Cancer Activity

- Field : Oncology

- Application : A new heterocyclic compound similar to the one you mentioned has been synthesized and tested for its anti-cancer activity against three human gastric cancer cell lines .

- Method : The compound was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. It was obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .

- Results : The in vitro anti-cancer activity of the newly synthesized complex was emulated against three human gastric cancer cell lines .

-

Pharmacological Activities of Azo Dye Derivatives

- Field : Pharmacology

- Application : There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

- Method : The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

- Results : The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Method : The process utilizes a radical approach paired with a Matteson–CH 2 –homologation .

- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

-

Electrochemistry of Pyridine Derivatives

- Field : Electrochemistry

- Application : This research focuses on the electrochemical properties of hydrogenated pyridine derivatives .

- Method : The study combines analytical and preparative electrochemical methods .

- Results : The research highlights the reduction–oxidation mechanisms of hydrogenated pyridine derivatives .

-

Synthesis of Ethyl (E) 2-Cyano-3 Substituted Aryl/Alkyl Acrylate Compounds

- Field : Organic Chemistry

- Application : This research involves the synthesis of ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds .

- Method : The process utilizes a sodium ethoxide mediated Knoevenagel condensation .

- Results : This protocol allows for the synthesis of ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds .

-

Electrochemical Properties of Drugs, Antioxidants and Related Compounds

- Field : Electrochemistry

- Application : This research focuses on the electrochemical properties of drugs, antioxidants and related compounds .

- Method : The study combines analytical and preparative electrochemical methods .

- Results : The research highlights the reduction–oxidation mechanisms of these compounds .

Eigenschaften

IUPAC Name |

ethyl 3-cyano-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-3-28-20(26)23-9-8-14-15(10-21)18(29-16(14)11-23)22-17(24)12-4-6-13(7-5-12)19(25)27-2/h4-7H,3,8-9,11H2,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOJESDDMJCCBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

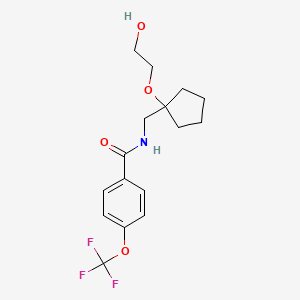

![N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354116.png)

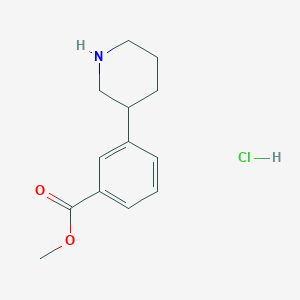

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2354117.png)

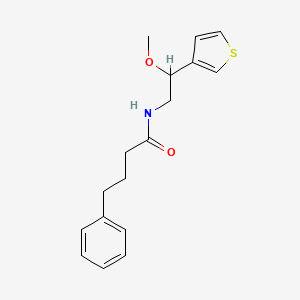

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine](/img/structure/B2354118.png)

![Methyl 3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2354119.png)

![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)